molecular formula C12H21NO3 B081651 2-Nitrocyclododecanone CAS No. 13154-31-9

2-Nitrocyclododecanone

Cat. No.: B081651
CAS No.: 13154-31-9
M. Wt: 227.3 g/mol
InChI Key: SIKBTEDZSLYKRA-UHFFFAOYSA-N
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Description

2-Nitrocyclododecanone is an organic compound with the molecular formula C12H21NO3. It is a nitro-substituted cyclododecanone, characterized by the presence of a nitro group (-NO2) attached to the cyclododecanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrocyclododecanone can be synthesized through the nitration of cyclododecanone. One common method involves the use of dinitrogen tetroxide (N2O4) and oxygen (O2) in the presence of a denitrating agent such as 2-pyrrolidinone. The reaction typically occurs in an organic solvent, and the mole ratio of the denitrating agent to cycloalkene is maintained between 0.1:1 and 2:1 .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrocyclododecanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Scientific Research Applications

2-Nitrocyclododecanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrocyclododecanone primarily involves its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to alterations in their activity. The exact pathways and molecular targets depend on the specific biological context and the presence of other reactive species .

Comparison with Similar Compounds

Uniqueness of 2-Nitrocyclododecanone: this compound is unique due to its larger ring size and the presence of the nitro group, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for the formation of various derivatives that can be tailored for specific research and industrial purposes .

Properties

IUPAC Name

2-nitrocyclododecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKBTEDZSLYKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319089
Record name 2-Nitrocyclododecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13154-31-9
Record name NSC339629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrocyclododecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrocyclododecanone
Reactant of Route 2
2-Nitrocyclododecanone
Reactant of Route 3
2-Nitrocyclododecanone
Reactant of Route 4
2-Nitrocyclododecanone
Reactant of Route 5
2-Nitrocyclododecanone
Reactant of Route 6
2-Nitrocyclododecanone

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